molecular formula C25H28O3 B1671309 Estradiol benzoate CAS No. 50-50-0

Estradiol benzoate

Cat. No.: B1671309
CAS No.: 50-50-0
M. Wt: 376.5 g/mol
InChI Key: UYIFTLBWAOGQBI-BZDYCCQFSA-N
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Description

Estradiol benzoate is a synthetic ester of estradiol, a naturally occurring hormone that is the most potent form of all mammalian estrogenic steroids. It is used in hormone therapy for menopausal symptoms, low estrogen levels in women, hormone therapy for transgender women, and the treatment of gynecological disorders and prostate cancer in men .

Scientific Research Applications

Estradiol benzoate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Estradiol Benzoate is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

This compound, as a pro-drug of estradiol, has the same downstream effects within the body through binding to the Estrogen Receptor . Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the Estrogen Receptor. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This process affects various biochemical pathways, leading to the wide range of physiological effects associated with estrogen.

Pharmacokinetics

Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Result of Action

The result of this compound’s action is the exertion of its estrogenic effects in the body. This includes its role in the development of secondary sexual characteristics, regulation of the menstrual cycle, and maintenance of pregnancy . It also plays a role in various other physiological processes, including bone health, cardiovascular health, and cognitive function .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and therefore its efficacy. Additionally, individual factors such as age, sex, genetic variations, and overall health status can also influence the action, efficacy, and stability of this compound .

Safety and Hazards

Estradiol Benzoate is classified as Carcinogenicity (Category 2), H351 Reproductive toxicity (Category 1B), H360 . It may cause eye and skin irritation, reproductive and fetal effects, and respiratory and digestive tract irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

Estradiol benzoate, as a pro-drug ester of Estradiol, has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Cellular Effects

This compound influences cell function by interacting with a target cell receptor. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This process impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action involves estradiol entering target cells freely and interacting with a target cell receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, in a study on rats, injection of 50 μg of this compound significantly decreased NPY levels in the ME 48 hours later .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a study on adult, ovariectomized, Long Evans rats, doses of this compound were given every 4 days for 3 cycles .

Metabolic Pathways

This compound is involved in several major pathways of estradiol metabolism, which occur both in the liver and in other tissues . These pathways include dehydrogenation by 17β-hydroxysteroid dehydrogenase (17β-HSD) into estrone, and conjugation into C3 and/or C17β estrogen conjugates like estrone sulfate and estradiol glucuronide .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is administered through various routes including intramuscular injection, subcutaneous injection, and vaginal .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific cellular context . For instance, this compound can interact with estrogen response elements regulating transcription on target genes that control cell proliferation and survival .

Preparation Methods

Estradiol benzoate is synthesized through the esterification of estradiol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid. The process can be carried out under reflux conditions to ensure complete reaction. Industrial production methods often involve the use of advanced techniques such as ultrasonic cell disruption to prepare long-acting suspensions of this compound .

Chemical Reactions Analysis

Estradiol benzoate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to estradiol and benzoic acid in the presence of water and an acid or base catalyst.

    Oxidation: It can undergo oxidation reactions to form estrone and other oxidized products.

    Reduction: Reduction reactions can convert this compound to dihydroestradiol derivatives.

    Substitution: It can participate in substitution reactions where the benzoate group is replaced by other functional groups.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions are estradiol, benzoic acid, estrone, and dihydroestradiol derivatives .

Comparison with Similar Compounds

Estradiol benzoate is compared with other estradiol esters such as estradiol valerate and estradiol cypionate. The key differences include:

Similar compounds include estradiol valerate, estradiol cypionate, estradiol acetate, and estradiol dienanthate.

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIFTLBWAOGQBI-BZDYCCQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022998
Record name Estradiol benzoate
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Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary.
Record name Estradiol benzoate
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CAS No.

50-50-0
Record name Estradiol benzoate
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Record name Estradiol benzoate [USP:INN:BAN:JAN]
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Record name Estradiol benzoate
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Record name estradiol benzoate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does estradiol benzoate exert its effects within the body?

A1: this compound acts as a prodrug for estradiol, a naturally occurring estrogen. [] Upon administration, this compound is metabolized into estradiol, which then binds to estrogen receptors (ERs) within cells. [] These receptors, primarily ERα and ERβ, are found in various tissues, including the uterus, mammary glands, brain, and bone. [, ] Binding of estradiol to these receptors initiates a cascade of downstream effects, influencing gene expression and cellular processes. [, ]

Q2: Can you elaborate on the specific downstream effects of this compound, particularly in the context of the provided research?

A2: this compound's downstream effects are diverse and tissue-specific. For instance, in the uterus, estradiol stimulates cell proliferation and differentiation, contributing to endometrial growth. [] In the brain, estradiol influences neuronal activity and neurotransmitter synthesis, impacting mood, cognition, and behavior. [, ] In bone, estradiol helps maintain bone density by regulating bone cell activity. [] The research papers highlight various effects of this compound, including:

  • Inhibition of estrus: Dexamethasone inhibits estrus in this compound-treated ovariectomized heifers. []
  • Stimulation of proliferation and differentiation of neural stem cells: Appropriate concentrations of this compound promote the proliferation and differentiation of hippocampal neural stem cells in vitro. []
  • Modulation of lipid metabolism: this compound supplementation influences lipid metabolism in ovariectomized mice, potentially through its interactions with gut microbiota and acylcarnitine metabolites. []
  • Induction of hypospadias and cryptorchidism: Exposure of pregnant mice to high doses of this compound can induce hypospadias and cryptorchidism in their offspring. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C25H28O3, and its molecular weight is 376.5 g/mol.

Q4: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A5: this compound is typically administered intramuscularly (IM) or subcutaneously (SC). [, , ] It is then hydrolyzed to estradiol, which enters the bloodstream and binds to sex hormone-binding globulin (SHBG). [] Estradiol is primarily metabolized in the liver, and its metabolites are excreted in urine and bile. [, ] The pharmacokinetic profile of this compound can vary depending on the route of administration, dosage, and individual factors.

Q5: What are the primary in vivo activities and efficacies of this compound?

A5: The in vivo activities of this compound are primarily attributed to its active metabolite, estradiol. Estradiol exerts a wide range of effects, including:

  • Stimulation of female reproductive tract development and function: []
  • Regulation of the menstrual cycle: []
  • Development of secondary sexual characteristics: []
  • Modulation of bone metabolism: []
  • Influence on cardiovascular health: []
  • Effects on mood, cognition, and behavior: [, , ]

Q6: How is the efficacy of this compound assessed in preclinical and clinical settings?

A7: The efficacy of this compound is assessed using a variety of methods:* In vitro studies: Cell-based assays can be used to investigate the effects of estradiol on cell proliferation, differentiation, and gene expression. []* Animal models: Animal models, such as ovariectomized rodents, are used to study the effects of estradiol on reproductive function, bone metabolism, and other physiological processes. [, , ]* Clinical trials: In humans, clinical trials are conducted to evaluate the efficacy and safety of this compound for specific indications, such as menopausal symptoms or contraception. []

Q7: What are the known toxicological effects and safety concerns associated with this compound?

A8: While generally considered safe when used appropriately, this compound can potentially cause side effects. [] It's important to note that discussing specific side effects is outside the scope of this scientific Q&A.

Q8: Are there alternative compounds or strategies for achieving similar effects to this compound?

A9: Yes, there are alternative compounds and strategies available:* Other estrogens: Estradiol valerate, estradiol cypionate, and conjugated equine estrogens are examples of other estrogen formulations with similar effects to this compound. [, ]* Selective estrogen receptor modulators (SERMs): SERMs, such as tamoxifen and raloxifene, selectively bind to and activate or block ERs in a tissue-specific manner. []* Non-hormonal therapies: Depending on the specific indication, non-hormonal therapies may be available. []

Q9: Are there any research areas exploring the environmental impact of this compound?

A10: Yes, research on the environmental impact of this compound, like other pharmaceuticals, is ongoing. These compounds can enter the environment through various pathways, such as wastewater treatment plant effluent and agricultural runoff. [, ] Studies have investigated the potential for this compound to disrupt endocrine function in aquatic organisms. [, ]

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